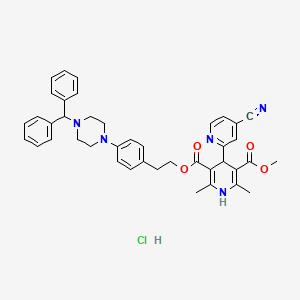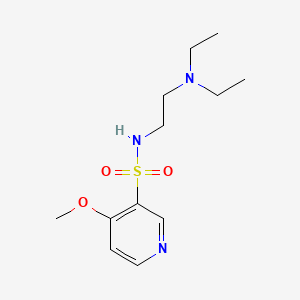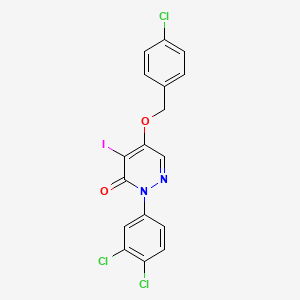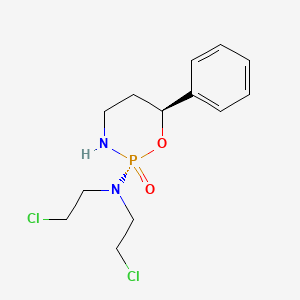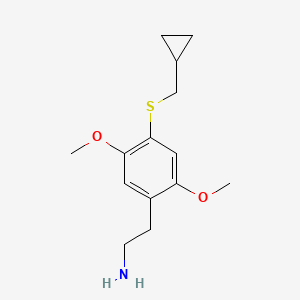
2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine is a synthetic compound belonging to the phenethylamine class. It is known for its psychoactive properties and has been studied for its potential applications in various scientific fields. The compound is characterized by the presence of methoxy groups at the 2 and 5 positions of the phenyl ring and a cyclopropylmethylthio group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrostyrene intermediate through a condensation reaction with nitroethane.
Reduction: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group in intermediates or the thioether group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 4 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use alkyl halides and a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines and thiols.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: Investigated for its effects on neurotransmitter systems.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine is not fully understood. it is believed to act as a serotonin receptor agonist, particularly targeting the 5-HT2A receptor. This interaction is thought to be responsible for its psychoactive effects, similar to other compounds in the phenethylamine class.
Comparison with Similar Compounds
Similar Compounds
2C-T-2: 2,5-Dimethoxy-4-ethylthiophenethylamine.
2C-T-7: 2,5-Dimethoxy-4-(n)-propylthiophenethylamine.
2C-T-8: 2,5-Dimethoxy-4-(cyclopropylmethylthio)phenethylamine.
Uniqueness
2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine is unique due to the presence of the cyclopropylmethylthio group, which imparts distinct pharmacological properties compared to other phenethylamines. This structural variation can lead to differences in potency, duration of action, and receptor affinity.
Properties
CAS No. |
207740-27-0 |
|---|---|
Molecular Formula |
C14H21NO2S |
Molecular Weight |
267.39 g/mol |
IUPAC Name |
2-[4-(cyclopropylmethylsulfanyl)-2,5-dimethoxyphenyl]ethanamine |
InChI |
InChI=1S/C14H21NO2S/c1-16-12-8-14(18-9-10-3-4-10)13(17-2)7-11(12)5-6-15/h7-8,10H,3-6,9,15H2,1-2H3 |
InChI Key |
AHMSSHCYIDBVQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)SCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



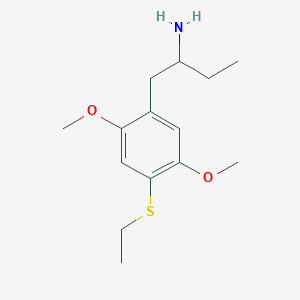
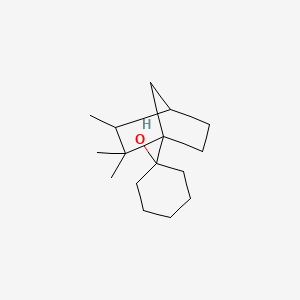
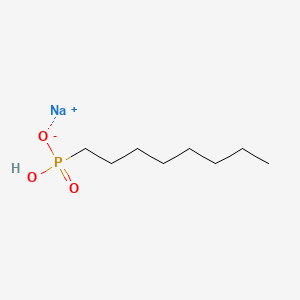
![6-propan-2-yloxy-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12728347.png)
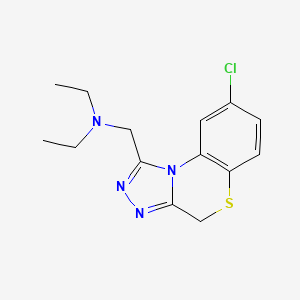

![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)
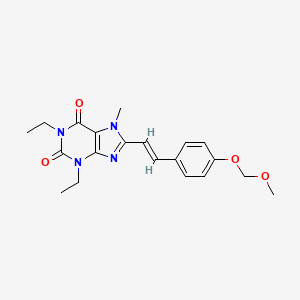
![8-(4-methoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12728382.png)
